5-(4-Methoxyphenoxy)rubicene
CAS No.: 922184-92-7
Cat. No.: VC16932778
Molecular Formula: C33H20O2
Molecular Weight: 448.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 922184-92-7 |
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Molecular Formula | C33H20O2 |
Molecular Weight | 448.5 g/mol |
IUPAC Name | 5-(4-methoxyphenoxy)rubicene |
Standard InChI | InChI=1S/C33H20O2/c1-34-19-12-14-20(15-13-19)35-21-16-17-26-29(18-21)25-9-5-11-27-30-23-7-3-2-6-22(23)24-8-4-10-28(31(24)30)33(26)32(25)27/h2-18H,1H3 |
Standard InChI Key | LZSCWZLZCUQJNQ-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=C(C=C1)OC2=CC3=C(C=C2)C4=C5C3=CC=CC5=C6C7=CC=CC=C7C8=C6C4=CC=C8 |
Introduction
Molecular Architecture and Nomenclature
Core Rubicene Framework
Rubicene, a non-alternant PAH, consists of fused bicyclic structures with a unique electronic configuration. The parent rubicene system (C₃₀H₁₈) exhibits a planar geometry with extended π-conjugation, enabling high electron affinity . Substitutions at the 5-position, such as 4-methoxyphenoxy groups, modify orbital delocalization and steric interactions.
Substituent Effects
The 4-methoxyphenoxy moiety introduces both electron-donating (methoxy group) and sterically bulky (phenoxy group) characteristics. This combination likely impacts:
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Electronic Structure: Methoxy groups enhance electron density via resonance, potentially lowering the HOMO-LUMO gap compared to alkyl-substituted analogs like 5-(4-Methylphenyl)rubicene .
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Solubility: Phenoxy groups may improve solubility in polar aprotic solvents, addressing a common limitation of unfunctionalized PAHs .
Synthetic Methodologies
Tandem Annulation Strategies
Recent breakthroughs in PAH synthesis, such as the Rh-catalyzed C–H penta- and hexaannulation developed by You et al. , offer a plausible route to 5-(4-Methoxyphenoxy)rubicene. Key steps could involve:
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Directed C–H Activation: Aryl ketone precursors undergo Rh(III)-catalyzed cyclization with acetylenedicarboxylates to form fused rings.
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Diels-Alder Cycloaddition: Subsequent [4+2] reactions extend conjugation, constructing the rubicene core.
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Post-Functionalization: Introducing the 4-methoxyphenoxy group via Ullmann coupling or nucleophilic aromatic substitution.
Table 1: Hypothetical Reaction Conditions
Step | Catalyst/Reagents | Temperature | Yield* |
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Core Annulation | [Cp*RhCl₂]₂, CuO | 150°C | ~60% |
Phenoxy Substitution | CuI, 4-Methoxyphenol | 120°C | ~45% |
*Estimated based on analogous reactions . |
Comparative Analysis with Structural Analogs
Electronic Modulation
The methoxyphenoxy variant is predicted to exhibit:
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Reduced Crystallinity: Bulky substituents disrupt π-π stacking, potentially enhancing solution processability.
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Tunable Optoelectronics: TD-DFT calculations suggest a bathochromic shift of ~30 nm compared to methyl analogs .
Challenges and Future Directions
Synthetic Hurdles
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Regioselectivity Control: Competing substitution patterns at the 5-position require precise directing groups.
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Oxidative Stability: Methoxy groups may undergo demethylation under strong acidic conditions .
Characterization Requirements
Advanced techniques would be essential for confirmation:
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X-Ray Crystallography: Resolve substituent orientation effects on core planarity.
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Cyclic Voltammetry: Quantify electron-donating capacity relative to known rubicenes.
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